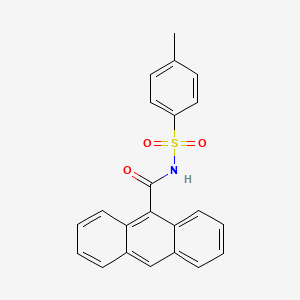
Benzene, 1,3-diethyl-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3-diethyl-2-methyl-: is an organic compound with the molecular formula C11H16 . It is a derivative of benzene, where the benzene ring is substituted with two ethyl groups at positions 1 and 3, and a methyl group at position 2. This compound is also known by its systematic name, 1,3-diethyl-2-methylbenzene . It is a colorless liquid with a characteristic aromatic odor.
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation of Benzene: One common method to synthesize 1,3-diethyl-2-methylbenzene is through the Friedel-Crafts alkylation of benzene. This involves the reaction of benzene with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include a temperature range of 0-50°C and an inert atmosphere to prevent oxidation.
Grignard Reaction: Another method involves the Grignard reaction, where benzene is first converted to phenylmagnesium bromide by reacting with magnesium in the presence of dry ether. This intermediate is then reacted with ethyl bromide and methyl bromide to form the desired product.
Industrial Production Methods: In industrial settings, the production of 1,3-diethyl-2-methylbenzene often involves the catalytic alkylation of benzene using ethylene and propylene in the presence of a zeolite catalyst. This method is preferred due to its high efficiency and selectivity.
化学反応の分析
Types of Reactions:
Electrophilic Aromatic Substitution: 1,3-diethyl-2-methylbenzene undergoes electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid and sulfuric acid yields nitro derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Hydrogenation of 1,3-diethyl-2-methylbenzene in the presence of a palladium catalyst can reduce the aromatic ring to form cyclohexane derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at temperatures around 50-60°C.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium at room temperature.
Reduction: Hydrogen gas (H2) with a palladium catalyst at elevated pressures and temperatures.
Major Products:
Nitration: Nitro-1,3-diethyl-2-methylbenzene.
Oxidation: 1,3-diethyl-2-methylbenzoic acid.
Reduction: 1,3-diethyl-2-methylcyclohexane.
科学的研究の応用
Chemistry: 1,3-diethyl-2-methylbenzene is used as an intermediate in organic synthesis, particularly in the production of polymers and resins. It serves as a precursor for the synthesis of various aromatic compounds.
Biology and Medicine: While not commonly used directly in biological or medical applications, derivatives of 1,3-diethyl-2-methylbenzene are studied for their potential pharmacological properties.
Industry: In the industrial sector, 1,3-diethyl-2-methylbenzene is utilized in the manufacture of specialty chemicals, including plasticizers, lubricants, and surfactants.
作用機序
The mechanism of action of 1,3-diethyl-2-methylbenzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The benzene ring’s delocalized π-electrons interact with electrophiles, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring.
類似化合物との比較
Toluene (Methylbenzene): A simpler derivative of benzene with a single methyl group.
Ethylbenzene: Benzene substituted with a single ethyl group.
1,3-Diethylbenzene: Benzene substituted with two ethyl groups at positions 1 and 3.
Uniqueness: 1,3-diethyl-2-methylbenzene is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and physical properties. The combination of these substituents provides distinct steric and electronic effects compared to other benzene derivatives.
特性
CAS番号 |
13632-95-6 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
1,3-diethyl-2-methylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-7-6-8-11(5-2)9(10)3/h6-8H,4-5H2,1-3H3 |
InChIキー |
XZZNTLNFQVAKFD-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


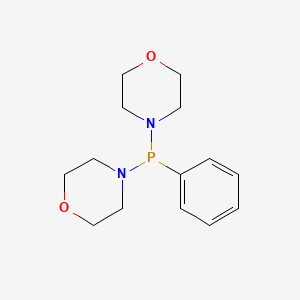
![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)
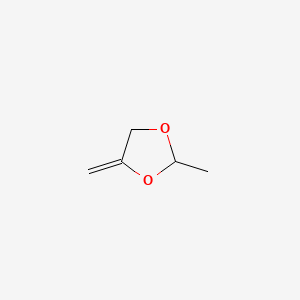




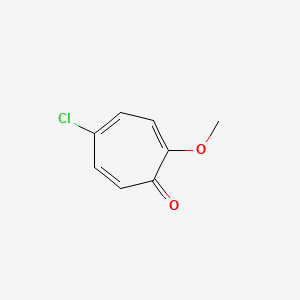
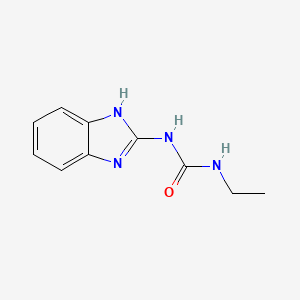
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)

![S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine](/img/structure/B14714987.png)
